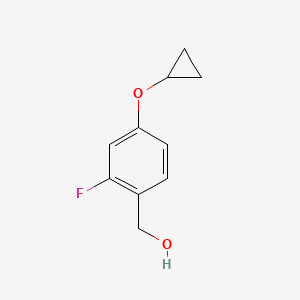
(4-Cyclopropoxy-2-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopropoxy-2-fluorophenyl)methanol is an organic compound characterized by the presence of a cyclopropoxy group, a fluorine atom, and a methanol group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-2-fluorophenyl)methanol typically involves the reaction of 4-cyclopropoxy-2-fluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent reaction parameters. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(4-Cyclopropoxy-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: PCC, CrO3 in dichloromethane (DCM)
Reduction: NaBH4 in ethanol, LiAlH4 in tetrahydrofuran (THF)
Substitution: NaOMe in methanol
Major Products Formed
Oxidation: 4-Cyclopropoxy-2-fluorobenzaldehyde
Reduction: Various alcohol derivatives
Substitution: Compounds with different functional groups replacing the fluorine atom
科学的研究の応用
(4-Cyclopropoxy-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Cyclopropoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 4-Cyclopropoxy-2-chlorophenyl)methanol
- 4-Cyclopropoxy-2-bromophenyl)methanol
- 4-Cyclopropoxy-2-iodophenyl)methanol
Uniqueness
(4-Cyclopropoxy-2-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. The cyclopropoxy group also contributes to its unique steric and electronic characteristics, making it a valuable compound for various applications.
特性
分子式 |
C10H11FO2 |
|---|---|
分子量 |
182.19 g/mol |
IUPAC名 |
(4-cyclopropyloxy-2-fluorophenyl)methanol |
InChI |
InChI=1S/C10H11FO2/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5,8,12H,3-4,6H2 |
InChIキー |
KGLCMKPWFQRDEU-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=CC(=C(C=C2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B13564738.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13564742.png)
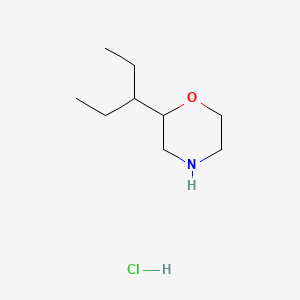
![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)

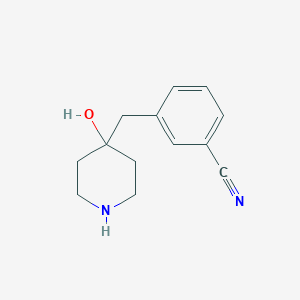
![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)
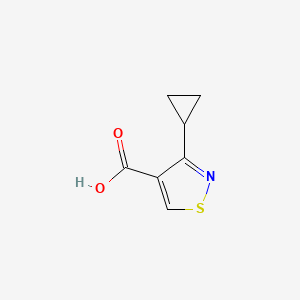
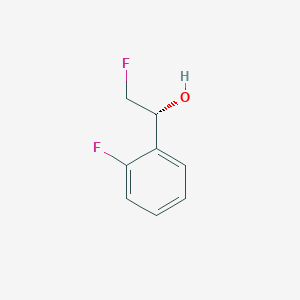

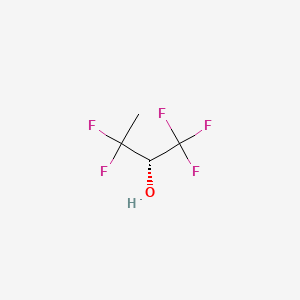

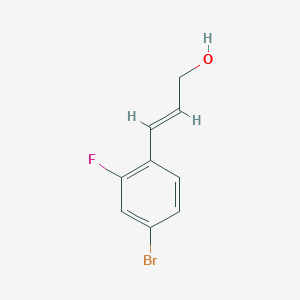
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid](/img/structure/B13564809.png)
